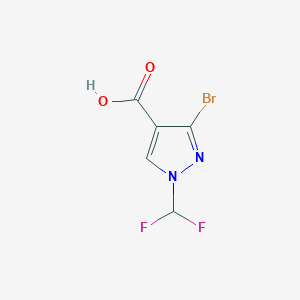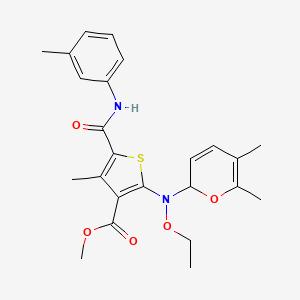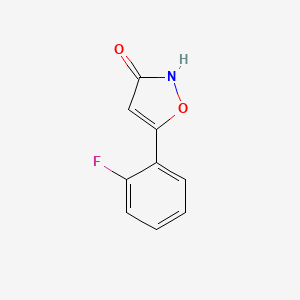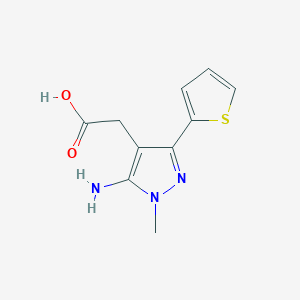
2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, and a thiophene ring, along with an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions: The thiophene ring can be introduced through a substitution reaction using a suitable thiophene derivative.
Amino Group Introduction: The amino group can be introduced via nitration followed by reduction or through direct amination.
Acetic Acid Moiety Addition: The acetic acid group can be added through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the thiophene ring.
Reduction: Reduction reactions can target the pyrazole ring or the thiophene ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers can investigate its interactions with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as potential drug candidates. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to elicit a therapeutic response.
類似化合物との比較
Similar Compounds
2-(5-Amino-1-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(5-Amino-1-methyl-3-(furan-2-yl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
2-(5-Amino-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(5-Amino-1-methyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the thiophene ring, in particular, can influence its electronic properties and reactivity.
特性
分子式 |
C10H11N3O2S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
2-(5-amino-1-methyl-3-thiophen-2-ylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H11N3O2S/c1-13-10(11)6(5-8(14)15)9(12-13)7-3-2-4-16-7/h2-4H,5,11H2,1H3,(H,14,15) |
InChIキー |
RMCSOGSYQWYMMT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC=CS2)CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)

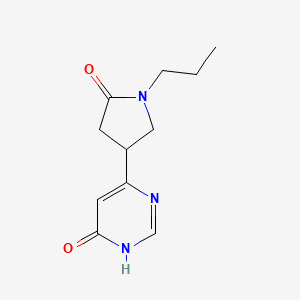
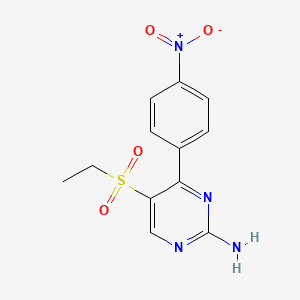
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
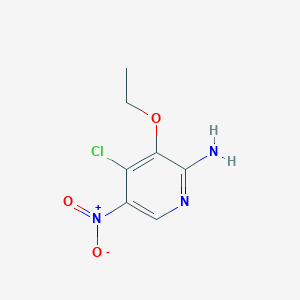
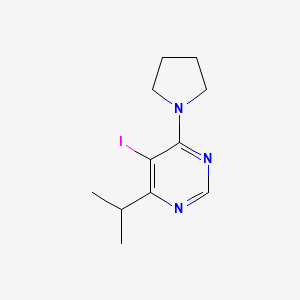
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)

